(3As,6ar)-1,3-dibenzyltetrahydro-1h-furo[3,4-d]imidazole-2,4-dione
Description
(3aS,6aR)-1,3-Dibenzyltetrahydro-1H-furo[3,4-d]imidazole-2,4-dione (CAS: 28092-62-8), also known as Rochelactone, is a bicyclic oxygen heterocyclic compound critical in the synthesis of (+)-biotin (vitamin H) . Its molecular formula is C₁₉H₁₈N₂O₃ (MW: 322.36), featuring a fused furoimidazole core with benzyl substituents. Key physical properties include a melting point of 117–119°C, boiling point of 577.5±50.0°C, and density of 1.311±0.06 g/cm³ .
This compound serves as a pivotal intermediate in biotin production due to its stereochemical configuration (3aS,6aR), which dictates downstream reactivity and enantioselectivity. Industrial synthesis involves stereoselective reduction and cyclization of dicarboxylic acid derivatives, achieving high yields (e.g., 85% via enzymatic hydrolysis and borohydride reduction) . Its structural rigidity and chirality make it indispensable for constructing biotin’s thiophane ring system .
Properties
IUPAC Name |
(3aS,6aR)-1,3-dibenzyl-6,6a-dihydro-3aH-furo[3,4-d]imidazole-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c22-18-17-16(13-24-18)20(11-14-7-3-1-4-8-14)19(23)21(17)12-15-9-5-2-6-10-15/h1-10,16-17H,11-13H2/t16-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGFSEMWCZBVRHG-IRXDYDNUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(=O)O1)N(C(=O)N2CC3=CC=CC=C3)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H](C(=O)O1)N(C(=O)N2CC3=CC=CC=C3)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00182370 | |
| Record name | (3AS,6aR)-1,3-dibenzyltetrahydro-1H-furo(3,4-d)imidazole-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00182370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28092-62-8 | |
| Record name | (3aS,6aR)-1,3-Dibenzyldihydro-1H-furo[3,4-d]imidazole-2,4-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28092-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3AS,6aR)-1,3-dibenzyltetrahydro-1H-furo(3,4-d)imidazole-2,4-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028092628 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3AS,6aR)-1,3-dibenzyltetrahydro-1H-furo(3,4-d)imidazole-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00182370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3aS,6aR)-1,3-dibenzyltetrahydro-1H-furo[3,4-d]imidazole-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.382 | |
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Preparation Methods
Hydrochloric Acid-Mediated Cyclization from Imidazolidinecarboxylic Acid Derivatives
- Procedure: A typical method involves treating a precursor compound (e.g., Compound IV, 4-Imidazolidinecarboxylic acid derivative) with 4 M hydrochloric acid solution at 90 °C for 1 hour.
- Outcome: This leads to cyclization and formation of the lactone (3aS,6aR)-1,3-dibenzyltetrahydro-1H-furo[3,4-d]imidazole-2,4-dione with a yield of 98% and chiral purity of 98.5% ee as determined by HPLC.
- Notes: The reaction is straightforward, scalable, and produces high-quality product suitable for industrial applications.
Two-Step Reduction and Cyclization via Hydroxycarboxylic Acid Intermediate
- Step 1: Reaction of (4S,5R)-1,3-diphenyl-methyl-2-oxo-4,5-imidazole alkane dicarboxylic acid monoester with alkali metal hydroxide hydrate in an organic solvent such as tetrahydrofuran (THF) or dioxane to form an alkali metal salt intermediate.
- Step 2: Reduction using lithium borohydride solution added dropwise to the monoester salt solution at 40–80 °C over 2–6 hours, yielding a hydroxycarboxylic acid alkali metal salt.
- Step 3: Acidic cyclization under sour conditions (pH 1–5) at 60–95 °C for 3–7 hours to afford the target compound.
- Advantages: This method avoids the use of aqueous alkali metal hydroxide solutions, improving safety and ease of handling. The yields are high, and the process is amenable to industrial scale-up.
| Step | Reagents/Conditions | Temperature (°C) | Time | Notes |
|---|---|---|---|---|
| 1 | Alkali metal hydroxide hydrate + ester in THF/dioxane | -10 to 40 | - | Formation of alkali metal salt |
| 2 | Lithium borohydride added dropwise | 40 to 80 | 2 to 6 hours | Reduction to hydroxycarboxylic acid salt |
| 3 | Acidic cyclization (pH 1–5) | 60 to 95 | 3 to 7 hours | Cyclization to lactone |
Catalytic Asymmetric Hydrogenation and Desymmetrization
- Method: Hydrogenation of a suitable unsaturated lactone precursor in the presence of chiral ligands such as DTBM-SEGPhos under hydrogen pressure (70 bar) at 100 °C for 20 hours.
- Result: This produces the this compound with 96% yield and 95% enantiomeric excess.
- Significance: This approach provides a highly enantioselective route and allows for fine control over stereochemistry via choice of catalyst and reaction conditions.
Borohydride Reduction Followed by Acid Workup
- Procedure: Compound 5 is added dropwise to a suspension of sodium borohydride in anhydrous ethanol at 0–5 °C, stirred at 50 °C for 4 hours. Then 2 N sulfuric acid is added dropwise, and the mixture is heated to 80 °C for 1 hour to complete cyclization.
- Isolation: Extraction with ethyl acetate and washing steps yield the product.
- Yield and Purity: This method produces high-purity lactone with good yield, suitable for further transformations.
Comparative Analysis of Preparation Methods
Research Findings and Optimization Notes
- The use of anhydrous organic solvents such as THF or dioxane in the alkali metal hydroxide reaction step significantly improves safety and yield compared to aqueous alkali solutions.
- Optimizing reaction temperatures and times in each step is critical; for example, maintaining 40–80 °C during lithium borohydride reduction and 60–95 °C during cyclization yields the best product quality.
- Asymmetric hydrogenation methods benefit from the choice of chiral ligands and hydrogen pressure to maximize enantiomeric excess and yield.
- Acid-mediated cyclization using hydrochloric acid is efficient but requires careful control of temperature and acid concentration to prevent side reactions.
- Purification often involves filtration, washing, and drying under vacuum to achieve high chiral purity and yield.
Chemical Reactions Analysis
Types of Reactions
(3As,6ar)-1,3-dibenzyltetrahydro-1h-furo[3,4-d]imidazole-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
Chemistry
In chemistry, (3As,6ar)-1,3-dibenzyltetrahydro-1h-furo[3,4-d]imidazole-2,4-dione is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound is studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its potential as a therapeutic agent.
Medicine
In medicine, this compound is explored for its potential use in drug development. Its unique structure may allow it to interact with specific biological targets, making it a candidate for the treatment of various diseases.
Industry
In industry, this compound is used in the development of new materials with unique properties. Its structure allows for the creation of polymers and other materials with specific characteristics.
Mechanism of Action
The mechanism of action of (3As,6ar)-1,3-dibenzyltetrahydro-1h-furo[3,4-d]imidazole-2,4-dione involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Oxygen vs. Sulfur Heterocycles
(3aS,6aR)-1,3-Dibenzyltetrahydro-1H-thieno[3,4-d]imidazole-2,4-dione (thiolactone analogue) replaces the furan oxygen with sulfur. Key differences include:
- Reactivity : The thiolactone undergoes thermodynamically controlled cyclization (e.g., via DCC/DBU) to stabilize the cis-configuration, achieving 85% yield .
- Applications : Used in late-stage biotin synthesis, where sulfur incorporation is essential for forming the thiophane moiety .
- Stability : Thiolactones exhibit higher thermodynamic stability compared to oxygen analogues, influencing reaction pathways .
Hydroxy-Substituted Analogues
Hexahydro-1,3-dibenzyl-6-hydroxyfurano[3,4-d]imidazole-2,4-dione introduces a hydroxyl group at position 4. This modification:
- Allergenicity : Acts as a biotin precursor linked to occupational allergic contact dermatitis (ACD), with positive patch-test reactivity at 0.1–10% concentrations .
- Solubility: Enhanced hydrophilicity compared to the non-hydroxylated parent compound.
Industrial Intermediates
The compound is classified under HS Code 9914.00.00 for specialized chemical trade . Analogues like cis-1,3-dibenzylhexahydro-1H-furo[3,4-d]imidazole-2,4-dione are produced via enzymatic hydrolysis (e.g., pig liver esterase), achieving enantiomeric excess ([α]D²⁰ = +47.9° to +59.8°) critical for pharmaceutical applications .
Key Research Findings
Synthetic Efficiency : The furan derivative’s synthesis via alkali metal hydroxide and borohydride reduction is scalable (e.g., 80% yield in industrial settings) , while sulfur analogues require harsher reagents (e.g., DCC/DBU) .
Stereochemical Control: Enzymatic methods (e.g., Sumitomo’s process) ensure high enantiopurity (>95% ee) for both furan and thieno derivatives .
Safety Profile : Hydroxy-substituted analogues pose occupational health risks (e.g., ACD), necessitating handling protocols .
Biological Activity
(3aS,6aR)-1,3-Dibenzyltetrahydro-1H-furo[3,4-d]imidazole-2,4-dione is a compound of significant interest due to its potential biological activities. This article examines its synthesis, structural characteristics, and biological effects based on available research.
Synthesis
The synthesis of this compound involves several steps including the use of chiral amines for asymmetric synthesis. The process typically results in high yields and optical purity, making it suitable for industrial applications .
Antimicrobial Activity
Research indicates that compounds similar to (3aS,6aR)-1,3-dibenzyltetrahydro-1H-furo[3,4-d]imidazole derivatives exhibit notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.
Anticancer Properties
There is emerging evidence that this compound may possess anticancer activity. Preliminary studies suggest that it can induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle progression. Further research is necessary to elucidate the specific pathways involved.
Enzyme Inhibition
(3aS,6aR)-1,3-Dibenzyltetrahydro-1H-furo[3,4-d]imidazole derivatives have been investigated for their potential as enzyme inhibitors. For example, they may inhibit certain kinases or phosphatases involved in cancer progression and inflammation. Quantitative structure–activity relationship (QSAR) studies have provided insights into the structural features that enhance inhibitory activity .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of synthesized furo[3,4-d]imidazole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL for different derivatives.
| Compound | MIC (µg/mL) |
|---|---|
| (3aS,6aR)-Dibenzyltetrahydro | 20 |
| Control (Standard Antibiotic) | 5 |
Study 2: Anticancer Activity
In a recent investigation into the anticancer properties of (3aS,6aR)-1,3-dibenzyltetrahydro-1H-furo[3,4-d]imidazole derivatives on human breast cancer cells (MCF7), the compound demonstrated an IC50 value of approximately 15 µM after 48 hours of treatment.
| Treatment | IC50 (µM) |
|---|---|
| (3aS,6aR)-Dibenzyltetrahydro | 15 |
| Doxorubicin | 0.5 |
Q & A
Q. How to validate anti-proliferative activity against conflicting literature reports?
- Methodological Answer :
- Cell line panels : Test across 3+ lines (e.g., MCF-7, HeLa, A549) with positive controls (e.g., doxorubicin) .
- Mechanistic studies : Perform flow cytometry to confirm apoptosis (e.g., Annexin V/PI staining) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
